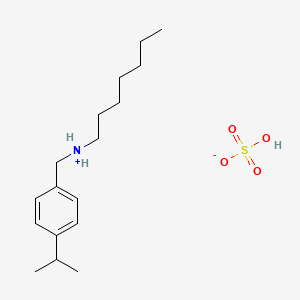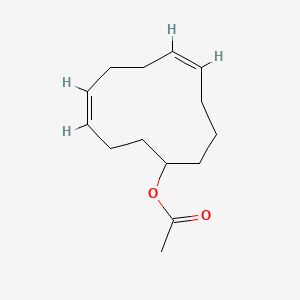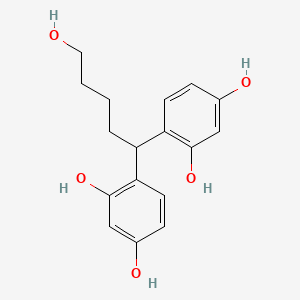![molecular formula C24H26 B13773244 [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene CAS No. 94237-30-6](/img/structure/B13773244.png)
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is an organic compound with the molecular formula C24H26. It is a derivative of xylene, where the methyl groups are substituted with phenylethyl groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene typically involves the alkylation of m-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using techniques such as fractional distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar aromatic hydrocarbons in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and coatings.
作用機序
The mechanism of action of [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings allow it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the phenylethyl groups can interact with hydrophobic pockets in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
1-Phenylethylbenzene: A simpler analog with only one phenylethyl group attached to the benzene ring.
1,3-Diphenylpropane: A compound with two phenyl groups attached to a propane backbone.
m-Xylene: The parent compound with two methyl groups attached to the benzene ring.
Uniqueness
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is unique due to the presence of two phenylethyl groups, which impart distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
94237-30-6 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
1-methyl-3-[2-[2-(1-phenylethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C24H26/c1-18-10-9-11-21(16-18)17-19(2)23-14-7-8-15-24(23)20(3)22-12-5-4-6-13-22/h4-16,19-20H,17H2,1-3H3 |
InChIキー |
CXDZHXRFPKYLPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(C)C2=CC=CC=C2C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


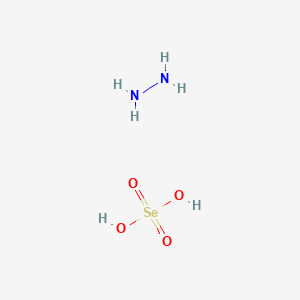
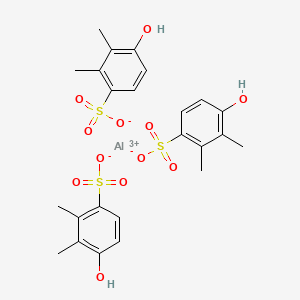
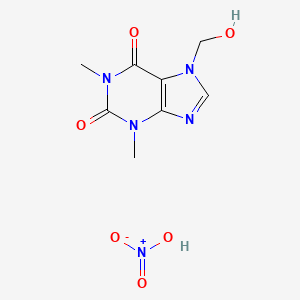
![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
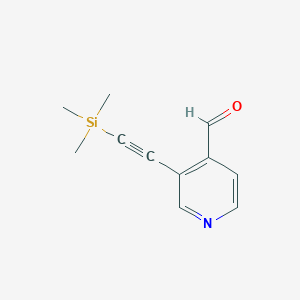
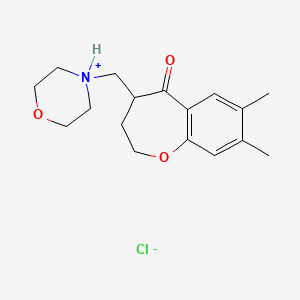
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)

